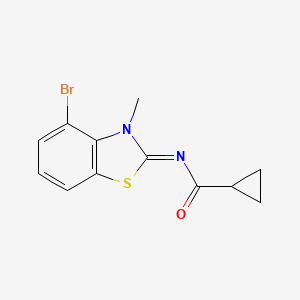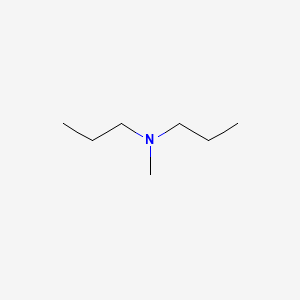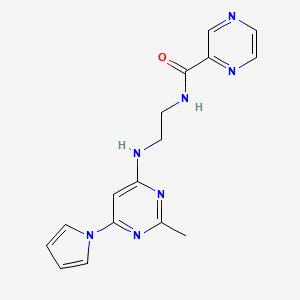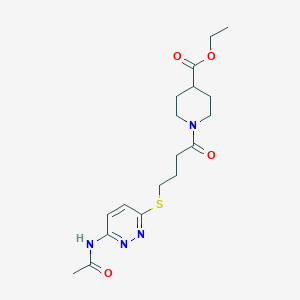![molecular formula C25H21F2N3O B2490183 1-[(4-Fluorphenyl)methyl]-4-{1-[(4-Fluorphenyl)methyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-on CAS No. 912890-38-1](/img/structure/B2490183.png)
1-[(4-Fluorphenyl)methyl]-4-{1-[(4-Fluorphenyl)methyl]-1H-1,3-Benzodiazol-2-yl}pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves key steps such as the reaction of phenylenediamines to obtain mono-substituted products and cyclization processes that minimize by-products. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the utilization of glycolic acid for cyclization to avoid minor by-products and achieve the desired structure (Sparke et al., 2010).
Molecular Structure Analysis
Molecular structure elucidation is critical in understanding the physical and chemical properties of a compound. X-ray crystallography and spectral analysis, such as IR, 1H NMR, and EI mass spectrometry, are commonly employed to determine the structure and confirm the identity of synthesized compounds. For example, the molecular structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed using these methods, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Özbey et al., 2004).
Chemical Reactions and Properties
The reactivity of benzimidazole derivatives includes undergoing nucleophilic substitutions and forming various complexes through chemical transformations. For instance, the transformation of 4-(1Н-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone showcases the compound's ability to undergo reactions leading to a wide range of 1,2-disubstituted benzimidazoles with diverse functional groups (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are often determined through crystallography and spectroscopic techniques. These properties are crucial for predicting the compound's behavior in various environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's applications in synthesis and potential pharmaceutical uses. Studies on related compounds, like the selective inhibition of heme oxygenase-2 activity by benzimidazole analogs, highlight the importance of structural modifications in enhancing biological activity and selectivity (Vlahakis et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemokin-Antagonisten
Die Verbindung hat sich als möglicher Vorläufer bei der Synthese von Chemokin-Antagonisten gezeigt. Diese Moleküle spielen eine entscheidende Rolle bei der Modulation von Immunantworten und Entzündungen. Durch die Hemmung von Chemokinrezeptoren können Antagonisten wertvoll bei der Behandlung von entzündlichen Erkrankungen, Autoimmunerkrankungen und Krebsmetastasen sein .
Pyrido[1,2-a]benzimidazole
Forscher haben diese Verbindung zur Synthese von Pyrido[1,2-a]benzimidazolen verwendet. Diese heterocyclischen Strukturen weisen zytotoxische und antiplasmodiale Aktivität auf. Ihr Potenzial als Antimalariamittel macht sie zu einem interessanten Forschungsbereich .
Pyrimidinderivate
Die Verbindung dient als Baustein für Pyrimidinderivate. Diese Derivate wurden als Cholinesterase-Inhibitoren und Aβ-Aggregationsinhibitoren untersucht. Cholinesterase-Inhibitoren sind relevant in der Alzheimer-Forschung, während Aβ-Aggregationsinhibitoren auf die Aggregation des Amyloid-beta-Proteins abzielen, die mit neurodegenerativen Erkrankungen verbunden ist .
Chlorokojisäure-Derivate
Chlorokojisäure-Derivate, die unter Verwendung dieser Verbindung synthetisiert wurden, weisen antibakterielle und antivirale Aktivitäten auf. Diese Derivate könnten weiter auf ihr Potenzial in der Medikamentenentwicklung und zur Bekämpfung von Infektionskrankheiten untersucht werden .
Metabolismusstudien
Der oxidative Metabolismus von Flunarizin (1-[(4-Fluorphenyl)methyl]-4-(3-Phenyl-2-propenyl)piperazin), aus dem diese Verbindung gebildet wird, wurde untersucht. Zu den Metaboliten gehören 1-[(4-Fluorphenyl)methyl]piperazin (M-1), 1-[(4-Fluorphenyl)methyl]-4-[(4’-Hydroxyphenyl)-2-propenyl]piperazin (M-2) und 4,4’-Difluorbenzophenon (M-3). Diese Studien liefern Einblicke in das metabolische Schicksal der Verbindung und mögliche Wechselwirkungen .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O/c26-20-9-5-17(6-10-20)14-29-16-19(13-24(29)31)25-28-22-3-1-2-4-23(22)30(25)15-18-7-11-21(27)12-8-18/h1-12,19H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWBXRVEJPWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)


![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)



![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)